molecular formula C19H19F3N4 B2758613 N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-50-0

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2758613
CAS No.: 890637-50-0
M. Wt: 360.384
InChI Key: BOHITBQGRQADHZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
  • Position 3: A phenyl ring, contributing to aromatic interactions.
  • Position 5: A methyl (-CH₃) group, modulating steric and electronic effects.
  • Position 7: A cyclopentylamine substituent, influencing solubility and target engagement.

tb.)) and favorable pharmacokinetic profiles .

Properties

IUPAC Name

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4/c1-12-11-15(24-14-9-5-6-10-14)26-18(23-12)16(13-7-3-2-4-8-13)17(25-26)19(20,21)22/h2-4,7-8,11,14,24H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHITBQGRQADHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCC3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo-pyrimidine core with trifluoromethyl and cyclopentyl substituents. The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological activity.

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidines, including this compound, exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound has shown activity against several cancer cell lines such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/mL. The observed activities were compared against doxorubicin, a standard chemotherapeutic agent, indicating lower but significant efficacy in inhibiting cell proliferation and inducing apoptosis .

2.2 Antifungal and Antibacterial Properties

The compound has also been evaluated for its antifungal and antibacterial properties:

  • Antifungal Activity : In vitro studies have indicated that it possesses antifungal activity against various strains, showing promise as a potential treatment option for fungal infections .
  • Antibacterial Activity : Similar evaluations have reported effective antibacterial properties against several bacterial strains, suggesting its utility in treating bacterial infections as well .

2.3 Insecticidal Activity

Insecticidal evaluations have shown that this compound can effectively target agricultural pests. For example:

  • Tested Species : The insecticidal activity was tested against Spodoptera frugiperda and Mythimna separata, with results indicating significant mortality rates at concentrations of 500 µg/mL compared to positive controls like chlorantraniliprole .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and bioavailability, allowing for better interaction with biological targets such as enzymes involved in cell proliferation and survival pathways.

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

StudyFocusFindings
El-Dydamony et al., 2022AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines at low concentrations
Wang et al., 2020InsecticidalShowed effective mortality rates in agricultural pest species
Recent Advances in Pyrimidine-Based DrugsBroad biological activityConfirmed potential as an antimicrobial and anticancer agent

5. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its multifaceted biological activities. Ongoing studies are essential to fully elucidate its mechanisms of action and to explore its potential applications in therapeutics.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidin-7-amines:

Compound Name R2 R3 R5 N-Substituent Molecular Weight Reported Activity References
Target : N-cyclopentyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ Phenyl CH₃ Cyclopentyl 403.39 (calc.) Not reported -
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ Phenyl CH₃ 3-Methylbutyl 396.84 Screening hit (no activity data)
5-Methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CF₃ 4-Methylphenyl CH₃ 2-Phenylethyl 410.44 Screening hit (no activity data)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine H 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl 409.17 Anti-M. tb. (MIC: 0.12–0.5 µM)
N-((6-Methoxypyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine H 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-ylmethyl 426.17 Anti-M. tb. (MIC: 0.25 µM)
Key Observations:

Trifluoromethyl at Position 2: The target and analogs in share this group, which enhances metabolic stability.

Position 3 Substitutions :

  • Phenyl vs. 4-Fluorophenyl : Analogs with 4-fluorophenyl at R3 (e.g., compound 32, 47) show potent anti-M. tb. activity (MIC: 0.12–0.5 µM), suggesting that electron-withdrawing groups at R3 may enhance efficacy . The target’s unsubstituted phenyl may reduce potency.

N-Substituent Diversity: Cyclopentyl vs. Pyridinylmethyl: Pyridinylmethyl-substituted analogs exhibit strong activity, likely due to improved target binding or solubility. Cyclopentyl’s bulky, non-aromatic nature may alter pharmacokinetics .

Structure–Activity Relationship (SAR) Trends

Anti-Mycobacterial Activity :

  • 3-(4-Fluorophenyl) and 5-aryl substitutions correlate with low MIC values (e.g., 0.12 µM for compound 32) .
  • Trifluoromethyl at R2 (as in the target) is understudied but may improve metabolic stability .

hERG Inhibition : Pyridinylmethyl analogs show reduced hERG liability compared to aliphatic amines, suggesting safer cardiac profiles .

Microsomal Stability : Compounds with aromatic N-substituents (e.g., pyridinylmethyl) exhibit superior liver microsomal stability in mice and humans .

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